molecular formula C22H26FN2O6P B11409698 Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11409698
M. Wt: 464.4 g/mol
InChI Key: CKRAANOCKIJCDT-UHFFFAOYSA-N
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Description

Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a dimethoxyphenyl group, and a fluorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphonate group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate: A similar compound with a methylamino group instead of a fluorophenylmethylamino group.

    Diethyl [2-(3,4-dimethoxyphenyl)-5-(amino)-1,3-oxazol-4-yl]phosphonate: Another related compound with an amino group.

Uniqueness

Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the presence of the fluorophenylmethylamino group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26FN2O6P

Molecular Weight

464.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H26FN2O6P/c1-5-29-32(26,30-6-2)22-21(24-14-15-7-10-17(23)11-8-15)31-20(25-22)16-9-12-18(27-3)19(13-16)28-4/h7-13,24H,5-6,14H2,1-4H3

InChI Key

CKRAANOCKIJCDT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=C(C=C2)OC)OC)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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